Octadec-9-ene-1,4-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

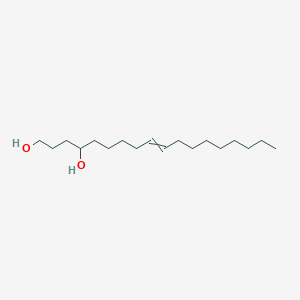

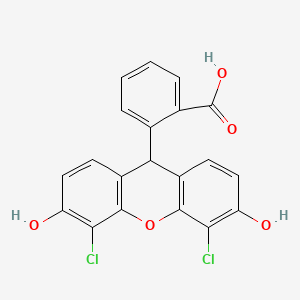

Octadec-9-ène-1,4-diol: est un composé organique de formule moléculaire C18H36O2 . Il s'agit d'un diol à longue chaîne avec une double liaison au neuvième carbone et des groupes hydroxyle aux premier et quatrième carbones.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de l'octadec-9-ène-1,4-diol peut être réalisée par plusieurs méthodes. Une approche courante implique l'hydrogénation d'acides gras insaturés ou de leurs dérivés. Par exemple, l'hydrogénation de l'acide oléique peut produire de l'octadec-9-ène-1,4-diol dans des conditions spécifiques. Une autre méthode implique la réduction de l'octadec-9-ène-1,4-dione à l'aide d'agents réducteurs appropriés tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).

Méthodes de production industrielle: La production industrielle de l'octadec-9-ène-1,4-diol implique généralement des procédés d'hydrogénation à grande échelle. Ces procédés sont optimisés pour un rendement et une pureté élevés, utilisant souvent des catalyseurs tels que le palladium ou le platine pour faciliter la réaction d'hydrogénation. Les conditions de réaction, y compris la température, la pression et la concentration du catalyseur, sont soigneusement contrôlées pour garantir une production efficace.

Analyse Des Réactions Chimiques

Types de réactions: L'octadec-9-ène-1,4-diol subit diverses réactions chimiques, notamment :

Oxydation: Les groupes hydroxyle peuvent être oxydés pour former les cétones ou les acides carboxyliques correspondants.

Réduction: La double liaison peut être réduite pour produire des diols saturés.

Substitution: Les groupes hydroxyle peuvent participer à des réactions de substitution pour former des éthers ou des esters.

Réactifs et conditions courants :

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction: Des agents réducteurs tels que l'hydrogène gazeux (H2) en présence d'un catalyseur (par exemple, palladium sur carbone) sont utilisés.

Substitution: Des réactifs comme les halogénoalcanes (par exemple, l'iodure de méthyle) en présence d'une base (par exemple, l'hydrure de sodium) sont utilisés.

Principaux produits :

Oxydation: Octadec-9-ène-1,4-dione ou acide octadec-9-ène-1,4-dicarboxylique.

Réduction: Octadécane-1,4-diol.

Substitution: Éther diméthylique de l'octadec-9-ène-1,4.

Applications de la recherche scientifique

Chimie: L'octadec-9-ène-1,4-diol est utilisé comme élément constitutif dans la synthèse de divers polymères et tensioactifs. Sa structure unique permet la création de matériaux ayant des propriétés spécifiques, telles que l'hydrophobie ou la flexibilité.

Biologie: En recherche biologique, l'octadec-9-ène-1,4-diol est étudié pour son rôle potentiel dans la structure et la fonction des membranes cellulaires. Il est également étudié pour ses propriétés antimicrobiennes et son utilisation potentielle dans le développement de nouveaux antibiotiques.

Médecine: L'octadec-9-ène-1,4-diol a des applications potentielles dans les systèmes d'administration de médicaments. Sa nature amphiphile lui permet de former des micelles, qui peuvent encapsuler des médicaments hydrophobes et améliorer leur solubilité et leur biodisponibilité.

Industrie: Dans le secteur industriel, l'octadec-9-ène-1,4-diol est utilisé dans la production de lubrifiants, de plastifiants et d'émulsifiants. Sa capacité à modifier les propriétés physiques des matériaux le rend précieux dans divers processus de fabrication.

Mécanisme d'action

Le mécanisme d'action de l'octadec-9-ène-1,4-diol implique son interaction avec les membranes cellulaires et les enzymes. Les groupes hydroxyle peuvent former des liaisons hydrogène avec les lipides membranaires, affectant la fluidité et la perméabilité de la membrane. De plus, le composé peut interagir avec les enzymes impliquées dans le métabolisme des lipides, inhibant ou modifiant potentiellement leur activité.

Applications De Recherche Scientifique

Chemistry: Octadec-9-ene-1,4-diol is used as a building block in the synthesis of various polymers and surfactants. Its unique structure allows for the creation of materials with specific properties, such as hydrophobicity or flexibility.

Biology: In biological research, this compound is studied for its potential role in cell membrane structure and function. It is also investigated for its antimicrobial properties and potential use in developing new antibiotics.

Medicine: this compound has potential applications in drug delivery systems. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability.

Industry: In the industrial sector, this compound is used in the production of lubricants, plasticizers, and emulsifiers. Its ability to modify the physical properties of materials makes it valuable in various manufacturing processes.

Mécanisme D'action

The mechanism of action of octadec-9-ene-1,4-diol involves its interaction with cell membranes and enzymes. The hydroxyl groups can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the compound can interact with enzymes involved in lipid metabolism, potentially inhibiting or modifying their activity.

Comparaison Avec Des Composés Similaires

Composés similaires :

Octadec-9-ène-1,12-diol: Structure similaire mais avec des groupes hydroxyle à des positions différentes.

Octadec-9-ène-1,18-diol: Un autre diol à longue chaîne avec des groupes hydroxyle aux premier et dix-huitième carbones.

Octadécane-1,4-diol: Analogue saturé sans la double liaison.

Unicité: L'octadec-9-ène-1,4-diol est unique en raison de la présence à la fois d'une double liaison et de groupes hydroxyle à des positions spécifiques. Cette combinaison de groupes fonctionnels permet une large gamme de réactions chimiques et d'applications, ce qui en fait un composé polyvalent dans divers domaines.

Propriétés

Numéro CAS |

656242-14-7 |

|---|---|

Formule moléculaire |

C18H36O2 |

Poids moléculaire |

284.5 g/mol |

Nom IUPAC |

octadec-9-ene-1,4-diol |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(20)16-14-17-19/h9-10,18-20H,2-8,11-17H2,1H3 |

Clé InChI |

FQRABTHSGRPHIV-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCC=CCCCCC(CCCO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(Benzyloxy)methyl]-1-(methanesulfonyl)piperazine](/img/structure/B12530488.png)

![2-Hydroxy-3-[2-(8-oxo-6-sulfoquinolin-7(8H)-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B12530505.png)

![1H-Azireno[2,3,1-ij]quinoline](/img/structure/B12530509.png)

![Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B12530524.png)

![3-[(Pentan-3-yl)oxy]aniline](/img/structure/B12530532.png)

![3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine](/img/structure/B12530543.png)

![2,4-Di-tert-butyl-6-[(quinolin-8-yl)amino]phenol](/img/structure/B12530551.png)

-](/img/structure/B12530556.png)